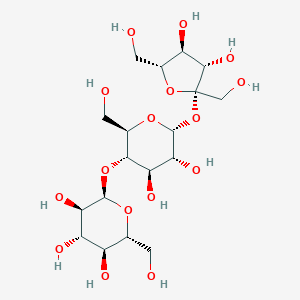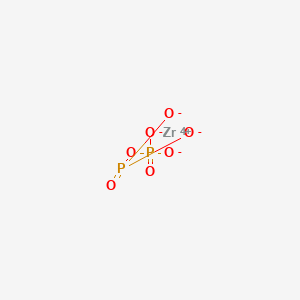
Erlose
Vue d'ensemble
Description
L'Erlose est un trisaccharide composé de saccharose avec un résidu supplémentaire de α-D-glucopyranosyle attaché à la position 4 du cycle du glucose. Il se trouve naturellement dans la miellée des pucerons du soja et est connu pour ses propriétés sucrantes. L'this compound agit comme un édulcorant de substitution et il a été démontré qu'il inhibe la formation de caries dentaires par les micro-organismes buccaux, principalement les Streptococcus mutans .
Applications De Recherche Scientifique
Erlose has several scientific research applications:
Chemistry: Used as a reference compound in HPLC methods for analyzing sugar content in various food samples.
Biology: Studied for its role in the dietary preferences of insects such as honey bees and ants.
Medicine: Investigated for its potential to inhibit dental caries formation by oral microorganisms.
Industry: Utilized as a sweetener substitute in food products to reduce cariogenic potential.
Mécanisme D'action
Target of Action
Erlose, a trisaccharide, primarily targets oral microorganisms, particularly Streptococcus mutans . This bacterium plays a significant role in the formation of dental caries, a common oral health issue .
Mode of Action
This compound acts as a sweetener substitute . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects . .
Biochemical Pathways
This compound is a triose sugar, composed of sucrose . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects
Result of Action
This compound’s primary known effect at the molecular and cellular level is its potential to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans . It serves as a sweetener substitute, providing a sweet taste without contributing to tooth decay .
Analyse Biochimique
Biochemical Properties
Erlose interacts with various biomolecules in biochemical reactions. It is utilized by insects such as honey bees and ants, indicating its role in their metabolic processes
Cellular Effects
It is known to influence the growth of certain oral bacteria, suggesting it may have an impact on cellular metabolism
Metabolic Pathways
This compound is involved in the metabolic pathways of certain insects, where it is utilized as a source of energy
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'Erlose peut être synthétisé par des réactions enzymatiques impliquant le saccharose et des glucosyltransférases spécifiques. La réaction implique généralement le transfert d'un résidu glucopyranosyle vers le saccharose, formant la structure trisaccharidique de l'this compound. Les conditions réactionnelles incluent souvent une température et un pH contrôlés afin d'optimiser l'activité enzymatique et le rendement .
Méthodes de production industrielle : La production industrielle de l'this compound implique l'extraction du composé à partir de sources naturelles telles que la miellée des pucerons du soja. Le processus comprend des étapes de purification pour isoler l'this compound des autres sucres et impuretés. La chromatographie liquide haute performance (CLHP) est couramment utilisée à cette fin .
Analyse Des Réactions Chimiques
Types de réactions : L'Erlose subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.
Réactifs et conditions courants :
Hydrolyse : L'hydrolyse acide ou enzymatique peut décomposer l'this compound en ses sucres constitutifs, le glucose et le fructose.
Oxydation : Les oxydants tels que le peroxyde d'hydrogène peuvent oxyder l'this compound, conduisant à la formation de dérivés d'acide gluconique.
Glycosylation : La glycosylation enzymatique peut modifier davantage l'this compound en ajoutant des résidus de sucre supplémentaires
Principaux produits :
Hydrolyse : Glucose et fructose.
Oxydation : Dérivés d'acide gluconique.
Glycosylation : Divers oligosaccharides en fonction des enzymes et des conditions spécifiques utilisées.
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Biologie : Étudié pour son rôle dans les préférences alimentaires des insectes tels que les abeilles et les fourmis.
Médecine : Investigué pour son potentiel à inhiber la formation de caries dentaires par les micro-organismes buccaux.
Industrie : Utilisé comme édulcorant de substitution dans les produits alimentaires pour réduire le potentiel cariogène.
5. Mécanisme d'action
L'this compound exerce ses effets principalement par son interaction avec les micro-organismes buccaux. Il inhibe la formation de caries dentaires en empêchant la croissance et l'activité de Streptococcus mutans. Les cibles moléculaires comprennent les enzymes impliquées dans le métabolisme du saccharose par ces bactéries, réduisant ainsi leur capacité à produire des acides qui causent les caries .
Composés similaires :
Saccharose : Un disaccharide composé de glucose et de fructose, couramment utilisé comme édulcorant.
Maltose : Un disaccharide composé de deux molécules de glucose, utilisé dans la brasserie et la boulangerie.
Tréhalose : Un disaccharide composé de deux molécules de glucose, connu pour sa stabilité et son utilisation dans la conservation des échantillons biologiques
Unicité de l'this compound : L'this compound est unique en raison de sa structure trisaccharidique, qui lui confère des propriétés sucrantes distinctes et un potentiel cariogène inférieur à celui du saccharose. Sa capacité à inhiber la formation de caries dentaires en fait un composé précieux dans la recherche et les applications en santé dentaire .
Comparaison Avec Des Composés Similaires
Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.
Maltose: A disaccharide composed of two glucose molecules, used in brewing and baking.
Trehalose: A disaccharide composed of two glucose molecules, known for its stability and use in preserving biological samples
Uniqueness of Erlose: this compound is unique due to its trisaccharide structure, which provides distinct sweetening properties and a lower cariogenic potential compared to sucrose. Its ability to inhibit dental caries formation makes it a valuable compound in dental health research and applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-KKNDGLDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927037 | |
| Record name | Glucosylsucrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-54-7 | |
| Record name | Erlose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylsucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosylsucrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERLOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is erlose formed in nature?
A1: this compound is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into this compound through a transglycosylation reaction. []
Q2: What is the significance of this compound in honeydew?
A2: this compound is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []
Q3: Can this compound be found in honey?
A3: Yes, this compound is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of this compound can be used to differentiate between honeydew honey and blossom honey. [, ]
Q4: Can this compound be produced enzymatically?
A4: Yes, this compound can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in this compound formation. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C18H32O16, and its molecular weight is 504.44 g/mol. []
Q6: What are the key structural features of this compound?
A6: this compound is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.
Q7: What analytical techniques are used to characterize this compound?
A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify this compound in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in this compound. []
Q8: Is this compound a reducing sugar?
A8: No, this compound is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []
Q9: What are the potential applications of this compound in the food industry?
A9: this compound is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.
Q10: What is known about the digestibility and metabolism of this compound?
A11: Research suggests that this compound is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















